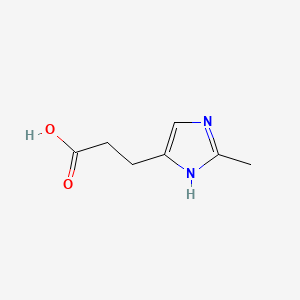

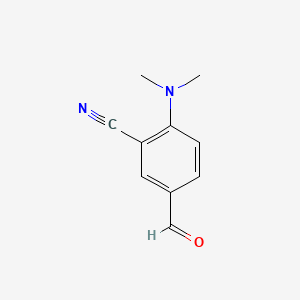

N-(2-aminoethyl)-2-(methylamino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

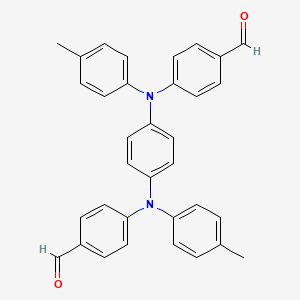

N-(2-aminoethyl)-2-(methylamino)benzamide, also known as BMEA, is a chemical compound that has been extensively studied for its potential use in scientific research. BMEA is a derivative of benzamide, which is a common structural motif found in many biologically active compounds. In

Wissenschaftliche Forschungsanwendungen

Neuroleptic Activity : Benzamides, including N-(2-aminoethyl)-2-(methylamino)benzamide derivatives, have been synthesized and evaluated for their neuroleptic activities. These compounds demonstrate a good correlation between their structure and activity, with some showing significant potency as potential drugs for the treatment of psychosis (Iwanami et al., 1981).

Cancer Treatment : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, acts as an isotype-selective histone deacetylase (HDAC) inhibitor. It effectively blocks cancer cell proliferation and induces apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

Antiproliferative Activity : Certain benzamide derivatives, including analogues of N-(2-aminoethyl)-2-(methylamino)benzamide, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showing potential as sigma-1 receptor agonists with anti-cancer activity (Youssef et al., 2020).

Melanoma Imaging and Therapy : Benzamide derivatives have been used for imaging melanoma and melanoma metastases. They demonstrate high tumor uptake and are being evaluated for their use in molecular imaging and as transporters for cytostatic agents (Oltmanns et al., 2009).

Colorimetric Sensing : Certain benzamide derivatives can act as colorimetric sensors, showing a drastic color transition in response to fluoride anion, which could be attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Antiarrhythmic Activity : N-(piperidylalkyl)trifluoroethoxybenzamides, a related group of benzamides, have shown oral antiarrhythmic activity in animal models. These compounds, including derivatives like flecainide acetate, have been studied extensively and selected for clinical trials (Banitt et al., 1977).

Antibacterial Activity : Benzamide derivatives like 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide have been shown to exhibit antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).

Monoamine Oxidase-B Inhibitors : Some benzamide analogues, such as N-(2-aminoethyl)benzamide, are competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B), a key enzyme involved in neurotransmitter metabolism (Annan & Silverman, 1993).

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-(methylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12-9-5-3-2-4-8(9)10(14)13-7-6-11/h2-5,12H,6-7,11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDWDGJVBBBKHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734213 |

Source

|

| Record name | N-(2-Aminoethyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-(methylamino)benzamide | |

CAS RN |

174878-15-0 |

Source

|

| Record name | N-(2-Aminoethyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

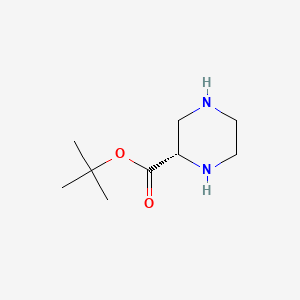

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)

![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/no-structure.png)